
Heptadecanoic-D33 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an odd-chain saturated fatty acid with the molecular formula CD3(CD2)14CD2COOH and a molecular weight of 303.65 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecanoic-D33 acid can be synthesized through the deuteration of heptadecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified to achieve the desired isotopic purity, typically around 98 atom % D .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecanoic-D33 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Heptadecanoic-D33 acid is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Heptadecanoic-D33 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Heptadecanoic acid: The non-deuterated form with the molecular formula C17H34O2.
Methyl heptadecanoate-D33: A methyl ester derivative of this compound.
1-Bromohexadecane-D33: A brominated derivative used in similar research applications.
This compound’s uniqueness lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic processes and reaction mechanisms.
Eigenschaften
Molekularformel |
C17H34O2 |
|---|---|
Molekulargewicht |
303.65 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI-Schlüssel |
KEMQGTRYUADPNZ-TUWMXWROSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


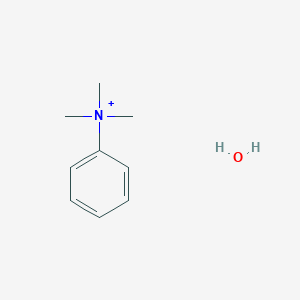
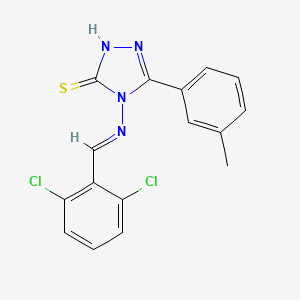
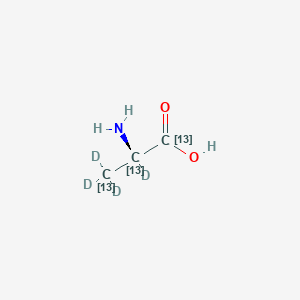


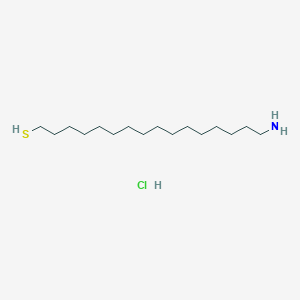
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)


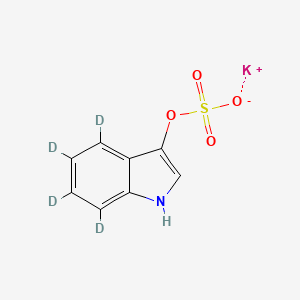
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


